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4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid Documentation Hub

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  • Product: 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid
  • CAS: 777810-90-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanism of Action for Quinoline-3-Carboxylic Acid Analogs

Executive Summary The quinoline-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for the fluoroquinolone class of antibiotics. However, recent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for the fluoroquinolone class of antibiotics. However, recent structural biology and medicinal chemistry campaigns have expanded its utility beyond bacterial topoisomerase inhibition to include eukaryotic targets such as Dihydroorotate Dehydrogenase (DHODH) and DNA minor groove binding in oncology.

This technical guide dissects the molecular mechanisms driving these activities. It moves beyond generic descriptions to analyze the Water-Metal Ion Bridge interaction that defines high-affinity binding, details the Structure-Activity Relationship (SAR) vectors for rational drug design, and provides self-validating experimental protocols for evaluating novel analogs.

Molecular Pharmacology: The Core Mechanism

Primary Mechanism: Type II Topoisomerase Inhibition (Antibacterial)

The canonical action of quinoline-3-carboxylic acid analogs (specifically the 4-oxo-1,4-dihydro derivatives) is the stabilization of the "cleavable complex" formed between DNA and Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

  • Target Selectivity:

    • Gram-negative bacteria: Primary target is DNA Gyrase (GyrA/GyrB heterotetramer).

    • Gram-positive bacteria: Primary target is often Topoisomerase IV (ParC/ParE), though dual targeting is common in advanced generations (e.g., Moxifloxacin).

  • The "Poison" Hypothesis: Unlike catalytic inhibitors, these analogs do not prevent DNA cleavage. Instead, they intercalate into the DNA cleavage site, acting as a "doorstop" that prevents the religation of the DNA strands. This results in the accumulation of double-strand breaks (DSBs), triggering the SOS response and ultimately bacterial cell death via chromosome fragmentation.

The Water-Metal Ion Bridge: A Structural Imperative

High-resolution crystal structures have revealed that the drug does not bind solely through direct protein contact. The critical interface involves a Water-Metal Ion Bridge mediated by a Magnesium ion (


).
  • Chelation: The C-3 carboxylic acid and the C-4 keto group of the quinoline ring chelate a

    
     ion.
    
  • Coordination: This

    
     is coordinated by four water molecules.
    
  • Bridging: Two of these water molecules form hydrogen bonds with specific residues in the enzyme (e.g., Serine-83 and Aspartic Acid-87 in E. coli GyrA).

  • Significance: Mutations at these specific residues (e.g., S83L, D87N) disrupt the water bridge, reducing drug affinity by

    
    -fold, which is the primary mechanism of high-level quinolone resistance.
    
Secondary Mechanism: Eukaryotic Intercalation & DHODH (Anticancer)

Emerging 2-substituted quinoline-3-carboxylic acid analogs function through distinct pathways in eukaryotic cells:

  • DNA Minor Groove Binding: Non-oxo derivatives have been shown to bind the A/T-rich minor groove regions, interfering with transcription factors.

  • DHODH Inhibition: Certain analogs mimic the biphenyl structure of Brequinar, inhibiting Dihydroorotate Dehydrogenase (DHODH) in the mitochondria. This depletes the pyrimidine pool, inducing "nucleotide stress" and triggering p53-dependent apoptosis in rapidly dividing cancer cells.

Visualization of Signaling & Workflows

Mechanism of Action: The Ternary Complex

The following diagram illustrates the critical "Water-Metal Ion Bridge" stabilizing the Drug-Enzyme-DNA complex.

G cluster_0 Bacterial Gyrase (GyrA Subunit) cluster_1 The Molecular Bridge cluster_2 Quinoline-3-Carboxylic Acid Analog Residue_Ser83 Serine-83 Water_Mols 4x H2O Molecules Residue_Ser83->Water_Mols H-Bond Residue_Asp87 Aspartic Acid-87 Residue_Asp87->Water_Mols H-Bond Mg_Ion Mg2+ Ion Water_Mols->Mg_Ion Coordination C3_COOH C-3 Carboxyl Group Mg_Ion->C3_COOH Chelation C4_Keto C-4 Keto Group Mg_Ion->C4_Keto Chelation Intercalation Intercalation into DNA

Figure 1: The Water-Metal Ion Bridge mechanism. The Mg2+ ion mediates the interaction between the quinoline scaffold and the Gyrase enzyme residues, essential for high-affinity binding.

Structure-Activity Relationship (SAR) Matrix

The rational design of quinoline-3-carboxylic acid analogs relies on specific vectors. The table below synthesizes decades of SAR data into actionable design rules.

PositionSubstituentEffect on Mechanism / Pharmacokinetics
N-1 Cyclopropyl, Ethyl, 2,4-difluorophenylCritical for Potency. Controls the steric fit into the enzyme's hydrophobic pocket. Cyclopropyl is generally optimal for broad-spectrum activity.
C-3 Carboxylic Acid (-COOH) Essential. Required for

chelation and binding to Gyrase. Modifications (e.g., esters, amides) usually act only as prodrugs.
C-4 Keto Group (=O) Essential. Partners with C-3 for chelation.
C-6 Fluorine (-F)Potency Multiplier. Increases cell penetration (lipophilicity) and binding affinity to the enzyme by ~2-17 fold (origin of "Fluoroquinolones").
C-7 Piperazine, PyrrolidineSpectrum & PK. Controls antibacterial spectrum (Gram-neg vs. Gram-pos) and half-life. Bulky groups here can overcome efflux pump resistance.
C-8 Methoxy (-OCH3), Fluorine (-F)Mutant Activity. A methoxy group at C-8 (e.g., Moxifloxacin) reduces the dependency on the Ser-83 interaction, retaining activity against resistant strains.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with internal controls to validate the mechanism of action.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Purpose: To quantitatively measure the inhibition of the catalytic supercoiling activity of DNA gyrase.

Materials:

  • Relaxed plasmid DNA (pBR322).[1]

  • E. coli DNA Gyrase (Recombinant GyrA and GyrB subunits).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA.
    
  • Reference Standard: Ciprofloxacin (dissolved in 0.1 N NaOH or DMSO).

Methodology:

  • Preparation: Prepare a Master Mix containing Assay Buffer and relaxed pBR322 (0.5 µg per reaction).

  • Enzyme Activation: Dilute GyrA and GyrB subunits and mix to form the holoenzyme. Keep on ice.

  • Inhibitor Incubation: Add 1 µL of test compound (varying concentrations) to 29 µL of Master Mix. Include a Solvent Control (DMSO) and a No-Enzyme Control (negative control).

  • Reaction Initiation: Add 1 unit of DNA Gyrase to the reaction wells. Mix gently.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 30 µL of Stop Solution (chloroform/isoamyl alcohol 24:1) and 30 µL of Loading Dye (containing SDS).

  • Analysis: Load samples onto a 1% agarose gel. Run at 60V for 3 hours.

  • Validation: Stain with Ethidium Bromide.

    • Result: Supercoiled DNA migrates faster than relaxed DNA.

    • Quantification: Measure the intensity of the supercoiled band relative to the relaxed band.[2] Calculate

      
      .
      
Protocol B: Antiproliferative DHODH Screen (Secondary Application)

Purpose: To determine if novel analogs target the eukaryotic pyrimidine synthesis pathway.

Methodology:

  • Cell Seeding: Seed A375 (melanoma) or AML cells in 96-well plates.

  • Treatment: Treat with test compounds (0.1 - 10 µM) for 72 hours.

  • Rescue Control (Critical Step): In a duplicate set of wells, add Uridine (100 µM) along with the test compound.

    • Logic: DHODH inhibition depletes Uridine.[3] If the drug's toxicity is rescued by exogenous Uridine, the mechanism is confirmed as DHODH inhibition. If toxicity persists, the mechanism is off-target (e.g., general cytotoxicity).

  • Readout: Measure cell viability using CellTiter-Glo (ATP quantification).

References

  • Hooper, D. C. (1999). Mechanisms of action of antimicrobials: focus on fluoroquinolones.[4] Clinical Infectious Diseases, 28(Supplement_1), S10-S10. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Link

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Link

  • Wohlkonig, A., et al. (2010). Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance.[5] Nature Structural & Molecular Biology, 17(9), 1152-1153. Link

  • Inspiralis. (n.d.).[6] Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Inspiralis Protocols. Link

Sources

Protocols & Analytical Methods

Method

Optimal solvents for dissolving 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid

Application Note: Solubility Profiling and Protocol Optimization for 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic Acid Executive Summary This guide provides an optimized solubility framework for 4-(1H-Imidazol-1-yl)quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Protocol Optimization for 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic Acid

Executive Summary

This guide provides an optimized solubility framework for 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid , a zwitterionic scaffold often utilized in the development of kinase inhibitors and GABA-A receptor modulators.[1][2][3][4] Due to the coexistence of an acidic carboxyl group at position 3 and a basic imidazole moiety at position 4, this compound exhibits high crystal lattice energy and poor solubility in standard organic solvents (DCM, Ethanol, Hexane).[4] This note outlines the "pH-Switch" technique and DMSO-based protocols to ensure stable, precipitate-free solutions for biological assays and synthetic applications.

Chemical Analysis & The Solubility Challenge

To dissolve this compound, one must understand the intermolecular forces holding its crystal structure together.[4]

  • The Zwitterionic Trap: The molecule contains a carboxylic acid (

    
    ) and two basic nitrogen centers (Quinoline 
    
    
    
    ,
    
    
    ; Imidazole
    
    
    ,
    
    
    ). In neutral media or solid state, the proton transfers from the acid to the imidazole nitrogen, forming a stable inner salt (zwitterion) .
  • Lattice Energy: This electrostatic attraction (

    
    ) creates a rigid crystal lattice that resists dissolution in non-polar solvents.[1][2][3][4]
    
  • Steric Constraint: The 1H-imidazol-1-yl group at position 4 is sterically crowded against the carboxylic acid at position 3.[1][2][3][4] This proximity favors intramolecular hydrogen bonding, further reducing solubility in water.[3][4]

Implication: Successful dissolution requires breaking these ionic interactions via dielectric shielding (DMSO) or ionization manipulation (pH adjustment).[2][3][4]

Solvent Compatibility Matrix

Solvent ClassSolventSolubility RatingApplication Notes
Aprotic Polar DMSO (Anhydrous)Excellent (

mM)
Recommended for Stock. Hygroscopic; keep dry to prevent precipitation.[1][2][3][4]
Aprotic Polar DMFGood (

mM)
Alternative to DMSO.[2][3][4] Toxic; avoid for cell-based assays if possible.[1][2][3][4]
Aqueous Base 1.0 M NaOH High (

mM)
Deprotonates acid (

).[1][2][3][4] Forms highly soluble Sodium salt.[2][3][4]
Aqueous Acid 1.0 M HCl / Acetic AcidModerate (

mM)
Protonates nitrogens (

).[2][3] Forms Chloride/Acetate salt.[2][3][4]
Protic Organic Ethanol / MethanolPoor (<1 mM)Only soluble if heated significantly; precipitates upon cooling.[2][3][4]
Non-Polar DCM, Hexane, EtherInsoluble Do not use.[2][3][4]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Best for: High-throughput screening (HTS), storage, and general synthesis.[1]

Reagents:

  • Compound: 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid (MW

    
     239.23  g/mol )[1][2][3][4]
    
  • Solvent: DMSO (Spectroscopic Grade,

    
    99.9%, stored over molecular sieves)[4]
    

Procedure:

  • Weighing: Weigh 2.4 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Sonication (Critical): Sonicate in a water bath at 35°C–40°C for 5–10 minutes. The solution should turn clear yellow/colorless.[2][3][4]

    • Note: If haze remains, the compound is likely in a zwitterionic cluster.[2][4] Add 1% v/v of 1M NaOH to the DMSO to force deprotonation.[3][4]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "pH-Switch" Method for Aqueous Assays

Best for: Animal studies or cell assays requiring low DMSO content (<0.1%).[1][2][3]

Concept: Dissolve in base to break the lattice, then dilute into a buffered medium that can sustain the ionic form.[2][4]

Procedure:

  • Primary Dissolution: Dissolve 10 mg of compound in 100

    
    L of 1.0 M NaOH . Vortex until fully dissolved (Solution is now 
    
    
    
    400 mM).[2][3][4]
  • Stabilization: Add 900

    
    L of PBS (pH 7.4) or Saline.
    
    • Warning: Rapid addition may cause precipitation if the local pH drops too fast.[3][4] Add buffer slowly while vortexing.

  • Final Adjustment: If the solution clouds, add 1.0 M NaOH dropwise until clear. The final pH should be kept slightly basic (pH 7.5–8.[3][4]0) to prevent zwitterionic crash-out.

Visualization of Solubility Logic

The following diagram illustrates the decision process for solubilizing this specific scaffold based on the desired application.

Solubility_Decision_Tree Start Start: 4-(1H-Imidazol-1-yl) quinoline-3-carboxylic acid Goal Select Application Start->Goal Stock Long-term Stock / HTS Goal->Stock BioAssay Biological Assay (Cells/In Vivo) Goal->BioAssay Synth Chemical Synthesis Goal->Synth DMSO Protocol A: Anhydrous DMSO (Sonication @ 40°C) Stock->DMSO Aqueous Is DMSO tolerated? BioAssay->Aqueous Synth->DMSO Reflux Reflux in EtOH/Water with Base (KOH) Synth->Reflux YesDMSO Yes (<1%) Aqueous->YesDMSO In Vitro NoDMSO No (In Vivo) Aqueous->NoDMSO In Vivo Dilute Dilute DMSO Stock into Media YesDMSO->Dilute pHSwitch Protocol B: Dissolve in 1M NaOH Dilute with PBS NoDMSO->pHSwitch

Figure 1: Decision tree for solvent selection based on experimental requirements. Blue nodes indicate decision points; Green nodes indicate validated protocols.

Troubleshooting & QC

  • Precipitation upon dilution: If the compound precipitates when diluting DMSO stock into water, the concentration is likely above the thermodynamic solubility limit of the neutral species.[2]

    • Fix: Ensure the aqueous buffer is pH adjusted.[3][4] For this carboxylic acid, pH > 7.5 is safer than pH 7.0.[2][3][4]

  • Hygroscopicity: The imidazole ring makes the solid hygroscopic.[2][3][4] Weigh quickly or use a dry box to prevent water uptake, which alters the effective molecular weight.[2][4]

References

  • Vertex Pharmaceuticals. (2015).[2][3][4] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

  • Selleck Chemicals. (2023).[2][3][4] Quinoline-4-carboxylic acid Solubility Data and Molarity Calculator.

  • BenchChem. (2024).[2][3][4] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.

  • PubChem. (2025).[2][3][4] Compound Summary: Quinoline-3-carboxylic acid.[1][2][3][4] National Library of Medicine.[2][3][4]

  • MilliporeSigma. (2023).[2][3][4] 1H-Imidazole-4-carboxylic acid: Properties and Solubility. [1]

Sources

Application

Application Note: Advanced Crystallization Protocols for Imidazole-Substituted Quinolines

Introduction & Physicochemical Landscape Imidazole-substituted quinolines (e.g., Imiquimod, Dactolisib/BEZ235 analogues) represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and immu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Landscape

Imidazole-substituted quinolines (e.g., Imiquimod, Dactolisib/BEZ235 analogues) represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and immune response modifiers.[1] However, their crystallization presents a distinct set of challenges driven by their electronic and structural properties.

The "Planar-Basic" Paradox

These molecules possess a large, planar lipophilic surface area (the quinoline-imidazole fused or linked system) promoting strong


 stacking, while simultaneously containing a basic nitrogen (imidazole N3, pKa 

7.0–7.[1]5) and a weaker basic center (quinoline N, pKa

4.9).[1]

Key Challenges:

  • Oiling Out (Liquid-Liquid Phase Separation): The high lipophilicity often causes the compound to separate as an amorphous oil before organizing into a crystal lattice, particularly in aqueous/organic mixtures.

  • Solvate Formation: The basic nitrogen centers are prone to hydrogen bonding with protic solvents (methanol, water), leading to stable solvates that fail regulatory stability tests.[1]

  • Stubborn Polymorphism: Slight variations in supersaturation generation rates can shift the lattice from a stable anhydrous form to a metastable form.

Pre-Crystallization Characterization

Before attempting bulk crystallization, the following solubility profile must be established. The data below represents a generalized solubility landscape for alkyl-substituted imidazoquinolines.

Table 1: Generalized Solubility Profile
Solvent ClassRepresentative SolventSolubility BehaviorRisk Factor
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Fast evaporation leads to amorphous glass.[1]
Alcohols Methanol / EthanolModerate (20–50 mg/mL)High risk of solvate formation.[1]
Esters Ethyl Acetate / Isopropyl AcetateLow-Moderate Good for anti-solvent, but may require heating.[1]
Ethers TBME / Diethyl EtherVery Low (<1 mg/mL)Excellent anti-solvents; risk of rapid precipitation.[1]
Aqueous Water (pH 7)Insoluble Causes oiling out if added too quickly.[1]
Acidic 0.1M HCl / Methanesulfonic AcidHigh (Salt formation)Ideal for reactive crystallization.[1]

Protocol A: Reactive Crystallization (Salt Formation)[1]

For imidazole-substituted quinolines, salt formation is often the most robust method to ensure bioavailability and crystallinity. The imidazole nitrogen acts as the primary proton acceptor.

Rationale

Proton transfer increases the lattice energy significantly (ionic interactions vs. weak van der Waals forces), often bypassing the "oiling out" phase entirely.

Step-by-Step Protocol
  • Dissolution: Dissolve 5.0 g of the free base in Acetone or Ethanol (10 volumes, 50 mL) at 45°C. Ensure complete dissolution; filter through a 0.45

    
    m PTFE membrane to remove nucleation sites.
    
  • Acid Preparation: Prepare a stock solution of the counter-acid (e.g., Methanesulfonic acid or HCl in isopropanol) at 1.05 molar equivalents.

    • Critical Note: Do not use a large excess of acid, as this can solubilize the salt or cause hydroscopic bis-salt formation.

  • Seeding (The "Cloud Point" Technique):

    • Add 10% of the acid solution dropwise until a faint permanent haze appears.

    • STOP addition.

    • Add 0.1 wt% of seed crystals (if available) or scratch the vessel wall to induce nucleation.

    • Hold at 40°C for 30 minutes to allow the "seed bed" to establish.

  • Controlled Addition: Add the remaining acid solution over 2–3 hours using a syringe pump.

    • Rate: 0.25 mL/min. Rapid addition causes local supersaturation and amorphous trapping.

  • Aging: Cool the slurry to 0–5°C over 4 hours. Hold for 2 hours.

  • Isolation: Filter under nitrogen pressure (to avoid hygroscopic moisture uptake). Wash with cold acetone.

Protocol B: Anti-Solvent Crystallization (Free Base)[1]

When the free base is required, anti-solvent crystallization is preferred over cooling crystallization to avoid thermal degradation.

The "Oiling Out" Mitigation Strategy

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Limit (MSZW). To prevent this, we use a Reverse Addition or Pulsed Addition strategy.[1]

Step-by-Step Protocol
  • Primary Solvent: Dissolve the compound in DMSO or DMAc (minimum volume, e.g., 3 volumes) at ambient temperature.

  • Anti-Solvent Selection: Use Water (buffered to pH 9 with NH

    
    OH to prevent ionization) or Isopropanol .[1]
    
  • The "Pulse" Technique:

    • Add anti-solvent until the solution turns slightly turbid.[2]

    • Heat the solution by 5–10°C until it clears (crossing back into the stable zone).

    • Add seeds.[3][4][5]

    • Cool back to ambient temperature.

  • Growth Phase: Add the remaining anti-solvent slowly.

    • Ratio Target: Final solvent:anti-solvent ratio should be 1:3 to 1:5.

  • Ripening: If oil droplets are observed (microscopy check), apply temperature cycling (heat to 40°C, cool to 20°C) three times. This consumes the amorphous oil phase into the crystalline lattice (Ostwald Ripening).

Decision Pathways & Workflows

Diagram 1: Salt Selection & Polymorph Control

This workflow guides the decision-making process when selecting a counter-ion and solvent system to maximize crystallinity.

SaltSelection Start Start: Imidazole-Quinoline Free Base pKa_Check Check pKa Difference (ΔpKa) Start->pKa_Check Delta_High ΔpKa > 3 (Strong Acid) pKa_Check->Delta_High Yes Delta_Low ΔpKa < 2 (Weak Acid) pKa_Check->Delta_Low No Salt_Screen Screen Counter-ions (Cl-, MsO-, SO4--) Delta_High->Salt_Screen CoCrystal Consider Co-Crystallization (Fumaric, Benzoic Acid) Delta_Low->CoCrystal Solvent_Screen Solvent Screening (Avoid Solvates) Salt_Screen->Solvent_Screen Result_Cryst Crystalline Salt Solvent_Screen->Result_Cryst Success Result_Oil Oiling Out / Gum Solvent_Screen->Result_Oil Failure Remedy_Oil Remedy: 1. Change Solvent Polarity 2. Temp Cycling 3. High Shear Mixing Result_Oil->Remedy_Oil Remedy_Oil->Result_Cryst Retry

Caption: Decision matrix for salt vs. co-crystal selection based on pKa differentials, including remediation for oiling out events.

Diagram 2: Anti-Solvent Process Logic

This diagram illustrates the critical "Metastable Zone" management required to avoid the amorphous oil phase.

AntiSolventLogic Input Saturated Solution (DMSO/DMAc) Add_AS Add Anti-Solvent (Dropwise) Input->Add_AS Check_Turbidity Turbidity Onset? Add_AS->Check_Turbidity Check_Turbidity->Add_AS No Seed Add Seeds (0.1 wt%) Check_Turbidity->Seed Yes (Haze) Heat Heat to Clear (+5°C) Check_Turbidity->Heat Yes (Oiling) Slow_Cool Slow Cooling (1°C/min) Seed->Slow_Cool Heat->Seed Ripening Ostwald Ripening (Consume Fines) Slow_Cool->Ripening Final Filter & Dry Ripening->Final

Caption: Workflow for anti-solvent addition emphasizing the "Heat-to-Clear" step to prevent amorphous oil trapping.

Troubleshooting & Solid-State Analysis

Common Failure Modes
  • Sticky Precipitate: Indicates impurity entrapment. Solution: Perform a "slurry wash." Suspend the sticky solid in a non-solvent (e.g., diethyl ether or heptane) and stir vigorously for 24 hours. This often extracts trapped solvent/impurities, inducing crystallization.[1][2]

  • Gelation: Common in DMSO/Water systems. Solution: Increase the ionic strength of the aqueous phase (add 0.5M NaCl) to collapse the gel structure (salting out).

Mandatory Characterization
  • PXRD (Powder X-Ray Diffraction): Essential to distinguish between polymorphs.[1] Look for peak shifts in the

    
     range of 5°–15°, which usually indicate solvate formation.
    
  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[1] A broad endotherm preceding the melt often indicates a desolvation event or amorphous content.

References

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Remedies. [Link][1]

  • Royal Society of Chemistry. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach.[6] (2021).[6][7][8] [Link]

  • National Institutes of Health (PMC). Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme. [Link][1]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties. (2023).[1][9][10] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Sterically Hindered 4-Substituted Quinolines

Welcome to the technical support resource for researchers engaged in the synthesis of 4-substituted quinolines. This guide is specifically designed to address a critical challenge in the field: overcoming the steric hind...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers engaged in the synthesis of 4-substituted quinolines. This guide is specifically designed to address a critical challenge in the field: overcoming the steric hindrance presented by bulky substituents at the C4 position. Quinolines are a privileged scaffold in medicinal chemistry and materials science, but their synthesis can be hampered when sterically demanding groups are required.[1]

This document provides practical, field-tested advice in a troubleshooting and FAQ format. We will delve into the causality behind common experimental failures and offer robust solutions, from optimizing classical name reactions to leveraging modern catalytic systems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of sterically hindered 4-substituted quinolines.

Issue 1: Low or No Product Yield in Friedländer Synthesis with a Bulky Ketone.

  • Question: I am attempting a Friedländer annulation using a 2-aminoaryl ketone and a ketone with a bulky α-substituent (e.g., an isopropyl or phenyl group). My yield is negligible. What is happening and how can I fix it?

  • Answer:

    • Probable Cause: The Friedländer synthesis relies on an initial aldol-type condensation followed by a cyclodehydration.[2] A bulky group on the α-methylene carbon of your ketone sterically hinders the initial nucleophilic attack on the 2-aminoaryl ketone. Furthermore, the subsequent intramolecular cyclization to form the quinoline ring can also be impeded by steric strain.

    • Troubleshooting Steps:

      • Catalyst Optimization: The choice and concentration of the catalyst are critical.

        • Stronger Acid Catalysis: If you are using a mild acid, switch to a stronger one like trifluoromethanesulfonic acid (TFOH) or polyphosphoric acid (PPA) to more effectively protonate the carbonyl and increase its electrophilicity.[3]

        • Lewis Acid Catalysis: Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can be highly effective at activating the carbonyl group for the initial condensation.[4]

        • Base Catalysis: In some cases, a strong base like potassium tert-butoxide (KOtBu) can facilitate the reaction by generating the enolate of the ketone, though this can also promote unwanted self-condensation of the ketone.[3][5]

      • Increase Reaction Temperature: Steric hindrance increases the activation energy of the reaction. Elevating the temperature, potentially using a high-boiling point solvent or microwave irradiation, can provide the necessary energy to overcome this barrier.[4][6] Microwave-assisted synthesis using a solid acid catalyst like Nafion NR50 has proven effective and environmentally friendly.[6]

      • Use a Pre-formed Enamine or Imine: To bypass the challenging initial condensation, consider pre-forming the enamine of the bulky ketone. This increases the nucleophilicity of the α-carbon and can facilitate the subsequent cyclization.

      • Employ Novel Amine Catalysts: For reactions involving unmodified methyl ketones that lead to poor regioselectivity or reactivity, specialized amine catalysts such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have been shown to be highly effective in promoting the desired annulation with high regioselectivity.[7]

Issue 2: My Combes Synthesis Fails with a Sterically Demanding β-Diketone.

  • Question: My Combes synthesis of a 2,4-disubstituted quinoline is not working. I am using an aniline and a β-diketone with a large substituent (e.g., a trifluoromethyl group alongside a bulky alkyl group). What is the likely point of failure?

  • Answer:

    • Probable Cause: The rate-determining step in the Combes synthesis is typically the acid-catalyzed intramolecular electrophilic aromatic substitution (annulation) of the enamine intermediate onto the aniline ring.[8] Steric effects from bulky substituents on the β-diketone play a more significant role in this step than in the initial enamine formation.[8] The bulky group can prevent the molecule from adopting the necessary conformation for ring closure.

    • Troubleshooting Steps:

      • Modify the Catalyst System: Standard sulfuric acid may not be sufficient. A mixture of polyphosphoric acid (PPA) and an alcohol can generate a polyphosphoric ester (PPE) catalyst in situ. PPE is often a more effective dehydrating agent and catalyst for this transformation, driving the cyclization forward.[8]

      • Solvent and Temperature: Ensure you are using a high-boiling point solvent and sufficient heat to promote the cyclization and subsequent dehydration/aromatization.

      • Consider Regioselectivity: If your aniline is also substituted, steric hindrance will strongly influence the position of ring closure. For example, using methoxy-substituted anilines with a bulky β-diketone often favors the formation of 2-substituted quinolines, as the bulky group at the 4-position is disfavored.[8]

Issue 3: Classical Methods (Friedländer, Combes, Doebner-von Miller) Have All Failed for My Target Molecule.

  • Question: I need to synthesize a 4-arylquinoline with ortho-substituents on the 4-aryl ring, and none of the traditional named reactions are providing a useful yield. What alternative strategies should I explore?

  • Answer:

    • Probable Cause: Highly congested target molecules, especially those with multiple bulky groups or ortho-substituents that restrict bond rotation, often represent the limit of classical thermal condensation methods.

    • Recommended Modern Alternatives:

      • Transition-Metal-Catalyzed Multicomponent Reactions (MCRs): These methods have emerged as powerful tools for building complex quinolines.[1] Catalysts based on palladium, ruthenium, gold, copper, and iron can facilitate cycloadditions, tandem annulations, and cross-coupling reactions under milder conditions than classical methods.[1][9]

      • Iron-Catalyzed C-C Bond Cleavage/Annulation: A particularly innovative strategy involves the iron-catalyzed oxidative cleavage of styrenes. This in-situ generates synthons that react with anilines in a domino process to form 2,4- and 4-substituted quinolines. This approach is highly atom-economical and uses an earth-abundant, inexpensive metal catalyst.[1][9]

      • Electrophilic Cyclization of N-(2-Alkynyl)anilines: This strategy provides a mild and efficient route to 3,4-disubstituted quinolines. The reaction proceeds via a 6-endo-dig cyclization promoted by an electrophile (e.g., I₂, ICl, PhSeBr). This method is tolerant of various functional groups but may not be suitable if the alkyne bears a highly hindered group like a t-butyl substituent.[10]

      • Organocatalytic Atroposelective Friedländer Annulation: For synthesizing axially chiral 4-arylquinolines, where rotation around the C4-Aryl bond is hindered, chiral phosphoric acids can be used as organocatalysts. This advanced method provides excellent enantioselectivity but may require elevated temperatures and longer reaction times for sterically demanding substrates.[11]

Visual Workflow: Troubleshooting Steric Hindrance Issues

The following diagram outlines a logical workflow for diagnosing and solving common issues in sterically hindered quinoline synthesis.

G cluster_0 Problem Identification cluster_1 Classical Methods cluster_2 Friedländer Solutions cluster_3 Combes/Doebner Solutions cluster_4 Modern & Alternative Methods Start Low or No Yield of 4-Substituted Quinoline CheckReaction Which Synthesis Method? Start->CheckReaction Friedlander Friedländer Synthesis CheckReaction->Friedlander 2-aminoaryl ketone + α-methylene ketone Combes Combes / Doebner CheckReaction->Combes Aniline + β-diketone / α,β-unsaturated carbonyl F_Sol1 Increase Catalyst Strength (e.g., TFOH, Sc(OTf)₃) Friedlander->F_Sol1 C_Sol1 Use Stronger Acid System (e.g., PPA, PPE) Combes->C_Sol1 F_Sol2 Increase Temperature (Conventional or Microwave) F_Sol1->F_Sol2 F_Sol3 Use Novel Amine Catalyst (e.g., TABO for regioselectivity) F_Sol2->F_Sol3 ModernMethods Classical Methods Fail: Switch Strategy F_Sol3->ModernMethods If still no success C_Sol2 Higher Boiling Point Solvent C_Sol1->C_Sol2 C_Sol2->ModernMethods If still no success M_Sol1 Transition-Metal Catalysis (Fe, Pd, Ru, Cu) ModernMethods->M_Sol1 M_Sol2 Electrophilic Cyclization of Alkynylanilines ModernMethods->M_Sol2 M_Sol3 Organocatalytic Methods (for atropisomers) ModernMethods->M_Sol3 End Successful Synthesis M_Sol1->End M_Sol2->End M_Sol3->End

Caption: A decision tree for troubleshooting low-yield quinoline syntheses.

Frequently Asked Questions (FAQs)

  • Q1: Which classical synthesis is most robust for preparing 4-substituted quinolines with moderate steric bulk?

    • A: The Doebner-von Miller reaction , which uses an aniline and an α,β-unsaturated carbonyl compound, is often a reliable choice.[12] It is generally more versatile than the Skraup synthesis and can be catalyzed by both Brønsted and Lewis acids.[12] The Friedländer synthesis is also very powerful, especially when modern catalysts are employed to control regioselectivity and improve reactivity with challenging substrates.[3][7] The Combes synthesis is excellent for 2,4-disubstituted quinolines but can be sensitive to steric hindrance at the annulation step.[8][13]

  • Q2: How exactly do transition-metal catalysts help overcome steric hindrance compared to classical methods?

    • A: Transition-metal catalysts operate through entirely different mechanistic pathways that avoid the high-energy, sterically sensitive steps of classical syntheses. For instance:

      • C-H Activation/Annulation: Catalysts like Rhodium (Rh) or Ruthenium (Ru) can directly activate a C-H bond on the aniline ring, creating a metallacyclic intermediate that then undergoes annulation. This directed process is less susceptible to steric bulk than a classical electrophilic aromatic substitution.[6]

      • Multicomponent Reactions (MCRs): These reactions assemble the quinoline core from three or more simple starting materials in a single pot.[1] The catalyst coordinates the substrates in a specific orientation, facilitating bond formation that would be entropically disfavored under thermal conditions alone.

      • Oxidative Annulation: Some modern methods, like the iron-catalyzed reaction with styrenes, involve radical processes or oxidative C-C bond cleavage.[1][9] These pathways have different steric demands and can succeed where traditional polar reaction mechanisms fail.

  • Q3: My NMR spectrum is complex. How can I confirm the regiochemistry of my 4-substituted quinoline?

    • A: Confirming regiochemistry is crucial, especially when cyclization can occur at two different positions on the aniline ring. While 1D ¹H and ¹³C NMR are essential, unambiguous assignment often requires 2D NMR techniques:

      • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this task. Look for 2- and 3-bond correlations between protons on the quinoline core and the quaternary carbons (like C4, C4a, and C8a). For example, the proton at C5 should show a correlation to the substituted C4, confirming the connectivity.[14]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations. For a bulky group at C4, you would expect to see a NOE correlation between the protons of that group and the proton at the C5 position.

Data Summary: Comparison of Synthetic Methods

The table below summarizes key features of different synthetic routes to sterically hindered 4-substituted quinolines.

MethodStarting MaterialsKey StrengthsCommon Limitations
Friedländer Synthesis 2-Aminoaryl ketone + α-Methylene carbonylConvergent; direct access to polysubstituted quinolines.[2]Sensitive to steric hindrance at the α-methylene ketone; potential for poor regioselectivity with asymmetric ketones.[3][11]
Combes Synthesis Aniline + β-DiketoneGood for 2,4-disubstituted quinolines; simple starting materials.[13][15]Rate-limiting annulation step is sensitive to steric hindrance; can have regioselectivity issues with substituted anilines.[8]
Doebner-von Miller Aniline + α,β-Unsaturated carbonylVersatile; tolerant of a range of substituents; uses readily available starting materials.[12][15]Reaction mechanism can be complex; may require harsh acidic conditions.[12]
Fe-Catalyzed MCR Aniline + StyreneExcellent for hindered systems; uses inexpensive, non-toxic catalyst; high atom economy.[1][9]Substrate scope may be limited by the availability of substituted styrenes; mechanism can produce isomeric products.[1]
Electrophilic Cyclization N-(2-Alkynyl)aniline + ElectrophileVery mild conditions; good functional group tolerance; installs a useful handle (e.g., I, Br, SePh) at C3.[10]Does not work for terminal alkynes or those with very bulky groups (e.g., t-Bu) directly on the alkyne.[10]

Experimental Protocol: Iron-Catalyzed Domino Synthesis of 4-Substituted Quinolines

This protocol is adapted from modern, efficient methods for synthesizing hindered quinolines and demonstrates a practical alternative to classical approaches.[1][9]

Objective: To synthesize a 4-substituted quinoline from a substituted aniline and a styrene derivative using an earth-abundant iron catalyst.

Materials:

  • Substituted Aniline (1.0 mmol, 1.0 equiv)

  • Styrene Derivative (1.2 mmol, 1.2 equiv)

  • Iron(III) Chloride (FeCl₃) (0.1 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Oxygen (O₂) balloon

Procedure:

  • Reaction Setup: To a dry 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), the styrene derivative (1.2 mmol), and iron(III) chloride (16.2 mg, 0.1 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (2.0 mL) to the tube.

  • Atmosphere Exchange: Seal the tube, and then evacuate and backfill it with oxygen gas from a balloon three times.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC analysis.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 4-substituted quinoline product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality Note: This reaction proceeds via an iron-catalyzed oxidative C(sp²)-C(sp²) bond cleavage of the styrene, followed by hydroamination with the aniline and a subsequent C-H annulation. This domino process bypasses the sterically demanding cyclodehydration steps of classical syntheses, making it highly effective for constructing hindered quinoline cores.[1][9]

References

  • Combes quinoline synthesis. (n.d.). In Google Arts & Culture.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (2025, September 5). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - MDPI. (2022, December 4). Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
  • Combes Quinoline Synthesis. (n.d.).
  • Synthesis of 4-substituted quinolines [catalysis by Zn(OTf)2] - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1). Retrieved from [Link]

  • Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation | Organic Letters - ACS Publications. (2019, June 10). Retrieved from [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2) - PMC. (2025, September 5). Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.).
  • Benchchem. (2025). Technical Support Center: Enhancing Electrophile Reactivity in Quinoline Synthesis.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. (2024, June 24). Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). Retrieved from [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic Acid: An NMR Methodological Comparison

Executive Summary & Strategic Context In the development of quinoline-based anti-infectives and kinase inhibitors, the 4-position substitution is critical for biological activity. 4-(1H-Imidazol-1-yl)quinoline-3-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of quinoline-based anti-infectives and kinase inhibitors, the 4-position substitution is critical for biological activity. 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid represents a challenging scaffold due to its zwitterionic nature, potential for


-

stacking aggregation, and the presence of three distinct nitrogen environments.

This guide moves beyond basic characterization.[1][2] It compares two distinct NMR solvent systems (DMSO-d₆ vs. TFA-d) to resolve common spectral ambiguities and provides a definitive 2D-NMR workflow to distinguish the N1-linked product from common regioisomers (e.g., C-linked imidazoles or 4-hydroxy impurities).

Critical Analysis: Solvent System Comparison

The choice of solvent is not merely about solubility; it dictates the resolution of the labile carboxylic proton and the de-aggregation of the aromatic core.

Method A: DMSO-d₆ (The Standard Approach)
  • Mechanism: High polarity disrupts dipole-dipole interactions; accepts H-bonds from COOH.

  • Pros: Good solubility; allows observation of the carboxylic acid proton (often broad).

  • Cons: The imidazole and quinoline protons often overlap in the 7.5–8.5 ppm region due to similar electronic environments.

Method B: TFA-d (The Resolution Enhancer)
  • Mechanism: Protonates the imidazole (pKa ~7) and quinoline (pKa ~4) nitrogens. This induces a significant downfield shift (deshielding) of protons adjacent to the nitrogens (

    
     of imidazole and 
    
    
    
    of quinoline).
  • Pros: Expands the spectral window; breaks intermolecular

    
    -stacking dimers that broaden peaks.
    
  • Cons: Loss of COOH proton signal (exchanges with deuterium); corrosive.

Comparative Data Table: Representative Chemical Shifts (δ ppm)
PositionProton TypeMethod A (DMSO-d₆)Method B (TFA-d)Shift Difference (

)
Structural Insight
Q-2 Quinoline sing.9.259.65+0.40Deshielding via N-protonation
Im-2' Imidazole sing.8.159.10+0.95Diagnostic Marker : High sensitivity to pH
Im-4'/5' Imidazole mult.7.60 - 7.808.05 - 8.20+0.45Separation from quinoline backbone
Q-5/8 Quinoline doub.8.10 / 8.358.50 / 8.70+0.40Downfield shift confirms core integrity
COOH Acid13.5 (Broad)Not Obs.N/ADMSO required for acid quantification

Analyst Note: Use Method B (TFA-d) for structural confirmation (connectivity). Use Method A (DMSO-d₆) for purity assays to ensure the carboxylic acid stoichiometry is 1:1.

Advanced Structural Elucidation: The 1D vs. 2D Decision

A simple 1H NMR is often insufficient to prove the Regiochemistry of the imidazole attachment. Is it attached via


 (desired) or 

(possible rearrangement)?
The Problem: Ambiguity in 1D NMR

In a 1D spectrum, a C-linked imidazole would still show singlet peaks. The splitting pattern alone does not definitively prove the


 bond.
The Solution: 1H-15N HMBC

The definitive proof of structure is the long-range coupling between the Quinoline C4 and the Imidazole N1.

Experimental Workflow Diagram

The following decision tree outlines the logical flow for validating this specific scaffold.

NMR_Workflow Sample Crude Product 4-(Imidazol-1-yl)quinoline-3-COOH Solubility Solubility Check Sample->Solubility DMSO Method A: DMSO-d6 (Standard) Solubility->DMSO Primary Check1 Are aromatic peaks overlapped? DMSO->Check1 TFA Method B: TFA-d (Resolution) OneD_Analysis 1D 1H NMR Analysis (Identify Q-H2 and Im-H2') TFA->OneD_Analysis Check1->TFA Yes (Run Method B) Check1->OneD_Analysis No Ambiguity Is N-Linkage confirmed? OneD_Analysis->Ambiguity HMBC Run 1H-15N HMBC (Long Range) Ambiguity->HMBC No (Definitive) NOESY Run 1D NOE (Spatial Proximity) Ambiguity->NOESY No (Alternative) Validation Final Structure Validation Ambiguity->Validation Yes HMBC->Validation NOESY->Validation

Figure 1: Analytical decision tree for resolving spectral overlap and confirming N-linkage regiochemistry.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

To prevent aggregation-induced broadening.

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent Addition:

    • Routine: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Resolution: Add 0.1 mL TFA-d followed by 0.5 mL CDCl₃ (or D₂O if salt form).

  • Mixing: Sonicate for 60 seconds. Do not heat above 40°C to avoid decarboxylation.

  • Reference: Ensure TMS (0.00 ppm) or residual solvent peak (DMSO quintet 2.50 ppm) is sharp.

Protocol 2: 1H-15N HMBC Acquisition (The "Gold Standard")

Target: Verify the N1-C4 bond.

  • Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgp on Bruker).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz (standard) or 5 Hz (if signal is weak).
    
  • Analysis of Cross-Peaks:

    • Look for the Quinoline H5 (doublet, ~8.1 ppm). It will correlate to C4 .

    • Look for the Imidazole H2' (singlet, ~8.2 ppm). It will correlate to N1 .

    • Critical Proof: You must observe a correlation between Quinoline C4 and Imidazole N1 (or indirect correlations via C4 to Imidazole H2'/H5').

Visualizing the Connectivity (Graphviz)

The following diagram illustrates the specific HMBC correlations required to confirm the structure, distinguishing it from the 4-hydroxy precursor.

HMBC_Connectivity cluster_link CRITICAL PROOF OF SYNTHESIS Q_H5 Quinoline H5 (8.1 ppm) Q_C4 Quinoline C4 (Quaternary) Q_H5->Q_C4 3J (Strong) Im_N1 Imidazole N1 (Linker) Q_C4->Im_N1 N-C Bond (Inferred via 15N HMBC) Im_H2 Imidazole H2' (8.2 ppm) Im_H2->Im_N1 2J (Strong) Im_H5 Imidazole H5' (7.6 ppm) Im_H5->Im_N1 3J (Medium)

Figure 2: Key HMBC correlations. The convergence of Quinoline H5 and Imidazole H2/H5 correlations confirms the N1-C4 linkage.

Troubleshooting & Impurity Profile

Impurity SignalChemical Shift (DMSO-d6)Origin
Aniline ~6.5 - 7.0 ppm (Multiplets)Unreacted starting material
4-Hydroxyquinoline ~12.0 ppm (Broad OH)Hydrolysis of 4-chloro intermediate
Imidazole 7.01 ppm (s, 2H), 7.6 ppm (s, 1H)Excess reagent (free base)
Water 3.33 ppm (Variable)Hygroscopic nature of carboxylic acid

Expert Tip: If the "Imidazole H2" peak integrates to <1.0 relative to the Quinoline H2, check for H/D exchange . The C2 proton of imidazolium salts is acidic and can exchange with D₂O or MeOD over time. Run the spectrum immediately after dissolution.

References

  • Solvent Effects on Quinolines: Pathan, S.A., et al. "Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline." Nucleus, 2002.

  • General Quinoline NMR Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference Text).
  • Imidazole-Acetic Acid Analogs: "Synthesis of imidazol-1-yl-acetic acid hydrochloride." Beilstein Journal of Organic Chemistry, 2008.

  • Quinoline-3-Carboxylic Acid Scaffolds: Ukrainets, I. V., et al. "1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides." Chemistry of Heterocyclic Compounds, 2010.

  • Concentration Dependence: Beck, A. "Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives." UNCW Repository, 2011.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Imidazole-Quinolines: EI vs. ESI

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, imidazole-quinolines represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, imidazole-quinolines represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities. The structural elucidation of novel imidazole-quinoline derivatives is a cornerstone of their development, with mass spectrometry serving as an indispensable analytical tool. The choice of ionization technique profoundly influences the fragmentation patterns observed, thereby dictating the nature and extent of structural information that can be gleaned. This guide provides an in-depth comparison of the fragmentation behaviors of imidazole-quinolines under Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the mechanistic underpinnings of these processes and their practical implications for structural characterization.

Fundamental Principles of Ionization: A Tale of Two Techniques

The initial step in mass spectrometry is the conversion of neutral analyte molecules into gas-phase ions. The energy imparted during this process determines the extent of fragmentation.

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte in the gas phase.[1] This energetic interaction is often sufficient to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to induce extensive fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, rich in fragment ions that provide detailed structural information. However, for some molecules, the molecular ion may be unstable and not observed.[3]

Electrospray Ionization (ESI) , in contrast, is a "soft" ionization technique. It generates ions from a solution by creating a fine spray of charged droplets in the presence of a strong electric field.[1] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) or other adducts.[2] This gentle process minimizes fragmentation, usually leaving the molecular ion intact. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).[4]

Electron Ionization (EI) Fragmentation: Deconstructing the Imidazole-Quinoline Scaffold

The Quinoline Moiety: A Characteristic Signature

The EI mass spectrum of the parent quinoline molecule is characterized by a stable molecular ion. A predominant fragmentation pathway involves the loss of a neutral molecule of hydrogen cyanide (HCN), a hallmark of many nitrogen-containing aromatic heterocycles.[5][6] For substituted quinolines, the fragmentation is heavily influenced by the nature and position of the substituents. For instance, quinoline-2-carboxylic acid readily loses the carboxylic acid group as either a COOH radical (45 Da) or a CO₂ molecule (44 Da).[5]

The Imidazole Moiety: Ring Scission and Rearrangements

The electron ionization of imidazole also produces a prominent molecular ion. Its fragmentation is complex, involving the loss of HCN and other small neutral species, leading to characteristic fragment ions.[7][8] The stability of the imidazole ring often results in the molecular ion being the base peak.

Predicted EI Fragmentation of Imidazole-Quinolines

For a generic imidazole-quinoline, the EI fragmentation is expected to proceed through several competing pathways, dictated by the relative stability of the resulting ions and neutral losses.

  • Initial Fragmentation: The initial fragmentation will likely involve the cleavage of weaker bonds, particularly those of substituents on the fused ring system.

  • Quinoline Ring Fragmentation: A key fragmentation pathway is expected to be the loss of HCN from the quinoline portion of the molecule.

  • Imidazole Ring Fragmentation: Concurrently, fragmentation of the imidazole ring will occur, leading to the expulsion of species such as HCN or other nitrogen-containing fragments.

  • Substituent-Driven Fragmentation: The presence of functional groups will significantly direct the fragmentation. For example, an amino-substituted imidazole-quinoline would likely undergo fragmentation pathways involving this substituent.

Caption: Predicted Electron Ionization (EI) fragmentation pathways for a substituted imidazole-quinoline.

Electrospray Ionization (ESI-MS/MS) Fragmentation: A Guided Tour of the Molecular Structure

ESI-MS/MS provides a more controlled approach to fragmentation, allowing for the systematic deconstruction of the molecule. The fragmentation of the protonated molecule ([M+H]⁺) often yields structurally diagnostic product ions.

Case Study: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Metabolites

A study on the biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) provides excellent examples of ESI-MS/MS fragmentation of this class of compounds. The fragmentation of a hydroxylated metabolite, 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline, reveals key fragmentation pathways. The protonated molecule undergoes losses of small neutral molecules and fragments related to the imidazole portion of the structure. For instance, the observation of a fragment ion corresponding to a protonated N-methyl-amino-diaziridine cation points to the fragmentation of the imidazole ring.

Another metabolite, a glucuronide conjugate, demonstrates a characteristic loss of the glucuronic acid moiety (176 Da) to yield the protonated aglycone, which then undergoes further fragmentation.

Caption: General Electrospray Ionization (ESI-MS/MS) fragmentation pathways for a protonated imidazole-quinoline.

Comparative Analysis: EI vs. ESI for Imidazole-Quinoline Characterization

The choice between EI and ESI for the analysis of imidazole-quinolines depends on the specific analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Hard ionizationSoft ionization
Primary Ion Molecular ion (M⁺˙)Protonated molecule ([M+H]⁺)
Fragmentation Extensive, often complexControlled via CID
Molecular Ion May be weak or absentTypically the base peak
Structural Info Detailed "fingerprint" from fragmentsSpecific cleavages from a precursor ion
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Best For Structure elucidation of volatile, thermally stable compounds; library matchingAnalysis of polar, non-volatile, and thermally labile compounds; molecular weight determination

Experimental Protocols

Sample Preparation

For both techniques, samples of imidazole-quinolines should be of high purity.

  • For EI-MS (via GC): Samples are typically dissolved in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • For ESI-MS (via LC or direct infusion): Samples are dissolved in a solvent compatible with reverse-phase chromatography, such as a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation, at a concentration of 1-10 µg/mL.

Mass Spectrometry Analysis

EI-MS Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • GC Separation: A suitable capillary column (e.g., HP-5ms) is used. The oven temperature is programmed to ensure separation from any impurities.

  • Ionization: The EI source is operated at 70 eV.

  • Mass Analysis: The mass spectrometer is scanned over a relevant mass range (e.g., m/z 50-500).

ESI-MS/MS Protocol:

  • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

  • LC Separation: A C18 reverse-phase column is commonly used with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

  • Ionization: The ESI source is operated in positive ion mode.

  • MS1 Scan: A full scan is performed to identify the m/z of the protonated molecule ([M+H]⁺).

  • MS2 Scan (Product Ion Scan): The [M+H]⁺ ion is selected as the precursor ion and subjected to CID with an appropriate collision energy to generate a product ion spectrum.

Experimental_Workflow cluster_EI EI-MS Workflow cluster_ESI ESI-MS/MS Workflow GC Gas Chromatography EI_Source EI Ion Source (70 eV) GC->EI_Source MS_EI Mass Analyzer (Scan) EI_Source->MS_EI EI_Spectrum EI_Spectrum MS_EI->EI_Spectrum EI Mass Spectrum LC Liquid Chromatography ESI_Source ESI Source (+ ion mode) LC->ESI_Source MS1 MS1 (Full Scan) ESI_Source->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 (Product Ion Scan) CID->MS2 ESI_Spectrum ESI_Spectrum MS2->ESI_Spectrum ESI-MS/MS Spectrum Sample Imidazole-Quinoline Sample Sample->GC Sample->LC

Sources

Validation

A Comparative Analysis of the Antibacterial Potency of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic Acid and Its Analogs Against Standard Antibiotics

Abstract The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Quinoline-3-carboxylic acids, a well-established pharmacophore, continue to be a fertil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Quinoline-3-carboxylic acids, a well-established pharmacophore, continue to be a fertile ground for the development of new therapeutics. This guide presents a comparative analysis of the in vitro potency of a representative imidazolyl-quinoline derivative, 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid, against a panel of standard antibiotics. We delve into the mechanistic underpinnings of quinoline action, provide detailed, validated experimental protocols for assessing antibacterial efficacy, and present comparative data to contextualize the potential of this compound class. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Enduring Promise of the Quinoline Scaffold

The quinoline core is a privileged structure in medicinal chemistry, most notably forming the backbone of the highly successful fluoroquinolone class of antibiotics.[1] These synthetic agents have been instrumental in treating a wide array of bacterial infections for decades.[2][3] Their mechanism of action, which involves the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, leads to a bactericidal effect.[4][5][6]

However, the rise of resistance to existing fluoroquinolones has diminished their clinical utility and created an urgent need for new derivatives that can overcome these resistance mechanisms.[4][7] One promising avenue of investigation is the modification of the quinoline scaffold with various heterocyclic moieties. The incorporation of an imidazole ring, as in 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid, is a strategy to potentially enhance antibacterial activity and broaden the spectrum of activity.[8][9] This guide aims to provide a framework for evaluating the potency of such novel derivatives in comparison to established antibiotics like ciprofloxacin.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by disrupting DNA replication and repair.[10] They form a ternary complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA.[2][5] This complex traps the enzyme in a state where it has cleaved the DNA, but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately, cell death.[2][6]

  • DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication and transcription.[5][6]

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. Its main function is to decatenate daughter chromosomes following replication.[5][6][11]

The relative affinity for DNA gyrase versus topoisomerase IV can influence the spectrum of activity of a given quinolone derivative.[6][11]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (Primary in Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-positive) Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork Blockage DNA_Gyrase->Replication_Fork Leads to Topo_IV->DNA Acts on Topo_IV->Replication_Fork Leads to DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 16-20h) D->E F Read Plate for Visible Growth (Turbidity) E->F G Determine MIC F->G

Sources

Comparative

The Pharmacophore Evolution: A Comparative Guide to Quinoline-3-Carboxylic Acid Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The quinoline-3-carboxylic acid scaffold represents the structural backbone of the qu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The quinoline-3-carboxylic acid scaffold represents the structural backbone of the quinolone and fluoroquinolone antibiotic classes. While over 10,000 analogs have been synthesized, only a fraction have achieved clinical utility due to a strict set of structural requirements governing DNA gyrase binding, cell permeability, and toxicity.

This guide moves beyond simple listing to provide a comparative structural analysis . We examine how specific modifications at the N-1, C-6, C-7, and C-8 positions dictate the transition from narrow-spectrum agents (e.g., Nalidixic Acid) to broad-spectrum "respiratory" quinolones (e.g., Moxifloxacin).

Part 1: The Scaffold & Mechanism (The "Why")

To understand the Structure-Activity Relationship (SAR), one must first understand the binding mode. The quinoline-3-carboxylic acid is not merely a shape; it is a chelating agent.

The Magnesium Bridge Hypothesis

The absolute requirement for the 3-carboxylic acid and 4-ketone groups is driven by their interaction with the bacterial enzyme-DNA complex.

  • Mechanism: These groups chelate a divalent magnesium ion (

    
    ).
    
  • Causality: This drug-Mg

    
     complex forms a water-mediated bridge to specific residues (Ser83 and Asp87 in E. coli GyrA) on the enzyme.[1] Without this bridge, the drug cannot stabilize the cleaved DNA-enzyme complex, rendering it inactive [1].
    

Critical Design Constraint: Modifications to the 3-COOH or 4-keto groups (e.g., esterification or reduction) invariably destroy antibacterial activity unless they are prodrugs hydrolyzed in vivo.

Part 2: Comparative SAR Analysis

We analyze the four critical "tunable" positions on the scaffold.

The N-1 Position: Potency & Pharmacokinetics
  • Early Generation (Ethyl): Found in Nalidixic acid. Provides moderate Gram-negative activity but poor tissue distribution.

  • Modern Standard (Cyclopropyl): Found in Ciprofloxacin.

    • Performance: The cyclopropyl group exerts steric pressure that optimizes the orientation of the molecule within the hydrophobic pocket of the enzyme. It increases potency against E. coli by approximately 10-fold compared to the ethyl analog [2].

    • Alternative (t-Butyl/Difluorophenyl): Used in later generations (e.g., Trovafloxacin) to enhance activity against anaerobes, though often at the cost of increased hepatotoxicity.

The C-6 Position: The "Fluoro" Transformation[2][3]
  • H (Quinoline): Poor cell wall penetration.

  • F (Fluoroquinoline): The addition of fluorine at C-6 is the single most transformative modification in this class.

    • Effect: It significantly increases lipophilicity, facilitating entry through the bacterial porins (OmpF).

    • Binding: It enhances binding affinity to the DNA gyrase complex by roughly 2-100 times compared to non-fluorinated analogs [3].

The C-7 Position: Spectrum & Half-Life

This position tolerates the most bulk and dictates the antibacterial spectrum.

SubstituentRepresentative DrugPrimary BenefitTrade-off
Piperazine CiprofloxacinHigh Gram-negative potency (P. aeruginosa).Moderate Gram-positive activity; GABA receptor binding (CNS side effects).
Methyl-piperazine LevofloxacinImproved solubility and pharmacokinetics.Slightly reduced P. aeruginosa activity compared to Cipro.[2]
Pyrrolidine / Azabicyclo MoxifloxacinSuperior Gram-positive (S. pneumoniae) and anaerobic coverage.Reduced activity against P. aeruginosa.
The C-8 Position: The Toxicity Switch
  • C-H: Standard (Ciprofloxacin).[3]

  • C-F (Fluorine): Increases potency (Sparfloxacin) but induces phototoxicity . The C-8 fluorine stabilizes the generation of singlet oxygen upon UV exposure.

  • C-OMe (Methoxy): Found in Moxifloxacin.

    • Advantage:[4][3] The methoxy group provides steric bulk that prevents the phototoxic reaction associated with C-8 halogens while simultaneously reducing the development of resistance mutants [4].

Part 3: Visualization of SAR & Mechanism

The following diagram maps the structural logic described above.

SAR_Map Scaffold Quinoline-3-Carboxylic Acid (Core Scaffold) N1 N-1 Position (Steric Anchor) Scaffold->N1 C3_4 C-3/C-4 (Mg++ Chelation) Scaffold->C3_4 C6 C-6 Position (Cell Penetration) Scaffold->C6 C7 C-7 Position (Spectrum Control) Scaffold->C7 C8 C-8 Position (Toxicity Valve) Scaffold->C8 N1_Detail Cyclopropyl > Ethyl (Increases Potency) N1->N1_Detail C3_4_Detail Essential for DNA Gyrase Binding C3_4->C3_4_Detail C6_Detail Fluorine (F) Essential for Entry C6->C6_Detail C7_Detail Piperazine: Gram(-) Pyrrolidine: Gram(+) C7->C7_Detail C8_Detail Methoxy (OMe) Reduces Phototoxicity C8->C8_Detail

Figure 1: Functional map of the quinoline-3-carboxylic acid scaffold showing the impact of substituents on pharmacology.

Part 4: Performance Metrics (Experimental Data)

The evolution of the SAR is best illustrated by the shift in Minimum Inhibitory Concentrations (MIC).

Table 1: Comparative In Vitro Activity (MIC90 in mg/L) Data aggregated from standard CLSI reference comparisons [5, 6].

OrganismCiprofloxacin (Gen 2)Levofloxacin (Gen 3)Moxifloxacin (Gen 4)SAR Implication
E. coli (Gram -)0.004 - 0.0150.03 - 0.060.06 - 0.12C-7 Piperazine (Cipro) is optimal for Gram-negatives.
P. aeruginosa (Gram -)0.25 - 0.50.5 - 1.02.0 - 4.0Bulky C-7/C-8 substituents (Moxi) hinder porin entry in Pseudomonas.
S. aureus (MSSA)0.5 - 1.00.25 - 0.50.06 - 0.12C-7 Azabicyclo + C-8 OMe (Moxi) drastically improves Gram-positive potency.
S. pneumoniae 1.0 - 2.01.00.12 - 0.25Moxi is the preferred "Respiratory Quinolone".

Part 5: Experimental Protocols

To validate these SAR claims, researchers utilize the Gould-Jacobs Reaction for synthesis and Broth Microdilution for evaluation.

Protocol A: Synthesis via Gould-Jacobs Reaction

This is the industry-standard method for constructing the 4-quinolone-3-carboxylic acid core.

Workflow Diagram:

Synthesis Step1 1. Condensation Aniline + EMME (110°C, -EtOH) Step2 2. Cyclization Dowtherm A (250°C) Forms 4-hydroxyquinoline ring Step1->Step2 Thermal Closure Step3 3. N-Alkylation K2CO3, Alkyl Halide/Tosylate Step2->Step3 N-1 Functionalization Step4 4. Hydrolysis NaOH / H2O Yields 3-Carboxylic Acid Step3->Step4 Ester Cleavage

Figure 2: The Gould-Jacobs synthetic pathway for quinolone scaffolds.

Step-by-Step Methodology:

  • Condensation: Equimolar amounts of substituted aniline and diethyl ethoxymethylenemalonate (EMME) are heated at 110°C.

    • Checkpoint: The reaction is driven by the distillation of ethanol. Completion is indicated when ethanol cessation occurs.

  • Thermal Cyclization: The resulting acrylate intermediate is added dropwise to boiling diphenyl ether (Dowtherm A) at 250°C.

    • Critical Control: Temperature must exceed 240°C to overcome the high activation energy of the intramolecular nucleophilic aromatic substitution.

  • Hydrolysis: The ester is hydrolyzed using 10% NaOH under reflux, followed by acidification with HCl to precipitate the free carboxylic acid [7].

Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify the potency differences between analogs.

  • Preparation: Prepare stock solutions of analogs in 0.1N NaOH (due to solubility). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup: Dispense 100 µL of drug dilutions (range 64 to 0.008 mg/L) into 96-well plates. Add 100 µL inoculum.

  • Incubation: 16–20 hours at 35°C.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation: Control wells (Growth + Sterility) must be valid. Reference strain (E. coli ATCC 25922) must fall within CLSI ranges (e.g., Cipro: 0.004–0.015 µg/mL).

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. Link

  • Pestova, E., et al. (2000). Contribution of Topoisomerase IV Targeting to the Ocular Activity of Moxifloxacin. Antimicrobial Agents and Chemotherapy, 44(4), 845–852. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. CLSI Supplement M100. Link

  • Dalhoff, A. (2002). Pharmacokinetics and pharmacodynamics of fluoroquinolones. International Journal of Antimicrobial Agents, 19(1), 29-35. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

Sources

Validation

A Researcher's Guide to the In Vivo Bioavailability of Quinoline Derivatives

Introduction: The Quinoline Scaffold and the Bioavailability Imperative The quinoline ring system, a bicyclic scaffold composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Bioavailability Imperative

The quinoline ring system, a bicyclic scaffold composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to a plethora of critical drugs with a wide spectrum of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[3][4] However, the therapeutic success of any quinoline derivative, regardless of its in vitro potency, is fundamentally dependent on its in vivo bioavailability.

Bioavailability, defined as the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action, is a critical pharmacokinetic parameter.[5] It governs the dosage, efficacy, and potential toxicity of a drug. For researchers in drug development, a comprehensive understanding of the factors influencing quinoline bioavailability and the methodologies to accurately assess it is not merely academic—it is essential for translating a promising compound into a clinical reality.

This guide provides an in-depth comparison of the in vivo bioavailability of several prominent quinoline derivatives, supported by experimental data. It further outlines the standardized protocols for bioavailability assessment, explaining the causality behind experimental choices to ensure scientific rigor and trustworthiness in your research.

Comparative In Vivo Bioavailability of Prominent Quinoline Derivatives

The bioavailability of quinoline derivatives can vary significantly based on their chemical structure, physicochemical properties, and formulation. Here, we compare several well-established quinoline-based drugs to illustrate these differences.

The 4-Aminoquinolines: Chloroquine and Hydroxychloroquine

Chloroquine (CQ) and its hydroxylated analogue, Hydroxychloroquine (HCQ), are classic antimalarial and antirheumatic drugs.[6][7] Both are administered as salts (phosphate for CQ, sulfate for HCQ) and are known for their excellent oral absorption.[8]

  • Absorption: Following oral administration, both drugs are well-absorbed from the upper gastrointestinal tract.[7][9] Studies in fasting subjects have shown the oral absorption of chloroquine to be approximately 89%, while hydroxychloroquine is around 74%.[9][10] This absorption is not significantly affected by the presence of food.[10]

  • Distribution and Elimination: A defining characteristic of CQ and HCQ is their vast volume of distribution and exceptionally long elimination half-lives, ranging from 40 to 50 days.[6][7] They bind strongly to pigmented tissues and also accumulate in various cells and muscles.[6] This extensive sequestration and slow release mean the drugs can be detected in the body for years after discontinuation.[10] Approximately 40-60% of the drugs are excreted via the kidneys.[9]

The minor structural difference—the addition of a hydroxyl group in HCQ—is believed to reduce its toxicity compared to CQ, making it a more commonly prescribed alternative for autoimmune diseases.[8]

The Quinoline-Methanol Antimalarial: Mefloquine

Mefloquine (MQ) is a potent antimalarial effective against multi-drug-resistant Plasmodium falciparum.[11] Its bioavailability profile presents unique considerations for clinical use.

  • Absorption and Food Effect: The oral bioavailability of mefloquine tablets is over 85% compared to an oral solution.[12] Crucially, its absorption is significantly influenced by food. Co-administration with food can increase the rate and extent of absorption, leading to an approximate 40% increase in bioavailability.[12] Plasma concentrations typically peak between 6 and 24 hours after a single dose.[11][12]

  • Dosing Regimen Impact: Research has shown that a split-dose regimen (e.g., dividing the total dose over two consecutive days) can increase the relative bioavailability by about 5% compared to a single-dose administration.[13] This strategy is also explored to improve tolerability.[13]

  • Distribution and Elimination: Like other quinolines, mefloquine has a long mean elimination half-life, averaging around 3 weeks (ranging from 2 to 4 weeks).[12] It is extensively metabolized by the liver, primarily by the CYP3A4 enzyme, and is mainly excreted in the bile and feces.[12]

The Fluoroquinolones: A Class of Antibacterial Agents

Fluoroquinolones, such as Levofloxacin and Sitafloxacin, are synthetic quinoline derivatives with a broad spectrum of antibacterial activity. They are generally characterized by high oral bioavailability, which often allows for oral administration to be as effective as intravenous therapy.

  • Levofloxacin vs. Ciprofloxacin: Levofloxacin achieves good bioavailability after oral administration and penetrates tissues like the kidney and prostate effectively, achieving higher plasma concentrations than ciprofloxacin.[14] While some studies suggest levofloxacin has better efficacy against certain bacteria, a meta-analysis concluded that the overall efficacy and safety in treating urinary tract infections (UTIs) are statistically similar for both drugs.[14]

  • Sitafloxacin: Sitafloxacin also demonstrates high oral bioavailability and has been shown to be as effective and safe as levofloxacin for treating UTIs.[15][16] Studies examining tissue penetration found that both levofloxacin and sitafloxacin achieve effective concentrations in epididymal tissue after oral administration.[17] The newer fluoroquinolones tend to have a more prolonged elimination compared to older agents like ciprofloxacin, which supports once-daily dosing.[18]

Data Summary: Pharmacokinetic Parameters of Selected Quinoline Derivatives
DerivativeOral Bioavailability (F)Tmax (hours)Key Influencing FactorsElimination Half-life
Chloroquine ~89%[9][10]2 - 4[9]Generally high and consistent absorption.~40 - 50 days[6]
Hydroxychloroquine ~74%[9][10]2 - 4[9]Slightly lower absorption than Chloroquine.~40 - 50 days[6]
Mefloquine >85% (tablet vs. solution)[12]7 - 24[11]Bioavailability increases by ~40% with food.[12]~3 weeks[12]
Levofloxacin High (approaching 100%)~1 - 2Excellent absorption, minimally affected by food.~6 - 8 hours
Sitafloxacin High~1 - 2Excellent absorption.[15]~7 hours

Experimental Protocol: In Vivo Bioavailability Assessment in a Rodent Model

To ensure trustworthy and reproducible results, a rigorously designed and executed in vivo study is paramount. The following protocol describes a standard crossover design for determining the absolute oral bioavailability of a novel quinoline derivative (Test Compound) in rats. A crossover design is often preferred as it minimizes inter-animal variability, with each animal serving as its own control.

Causality Behind Experimental Choices
  • Animal Model (Rat): Rats are a common and well-characterized model for pharmacokinetic studies due to their manageable size, cost-effectiveness, and established physiological similarities to humans in drug metabolism pathways.

  • Crossover Design: This design's strength lies in reducing variability. By administering both IV and PO formulations to the same animal (with a washout period), the impact of individual differences in metabolism and physiology is minimized, leading to more precise data with fewer animals.

  • Fasting: Animals are fasted overnight to standardize gastrointestinal conditions. The presence of food can unpredictably alter gastric pH, motility, and drug absorption, introducing variability.[12]

  • IV Administration: An intravenous dose is required to determine the absolute bioavailability. The IV route ensures 100% of the drug enters systemic circulation, providing the reference Area Under the Curve (AUC) against which the oral dose is compared.[19]

  • Blood Sampling Schedule: The sampling times are designed to capture the key phases of the drug's journey: rapid initial distribution after IV injection, the absorption phase (rising concentration) after oral dosing, the peak concentration (Cmax), and the elimination phase (declining concentration).[20]

Step-by-Step Methodology

1. Animal Preparation and Acclimation:

  • Subjects: Use healthy, male Sprague-Dawley rats (n=6), weighing 200-250g.
  • Housing: House the animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to standard chow and water.
  • Acclimation: Allow animals to acclimate for at least one week before the study.
  • Surgical Preparation: Surgically implant a cannula in the jugular vein for serial blood sampling. Allow a 48-hour recovery period post-surgery.

2. Study Design (Crossover):

  • Grouping: Randomly divide the cannulated rats into two groups (Group 1 and Group 2, n=3 each).
  • Phase 1:
  • Group 1 receives the Test Compound intravenously (IV) at a dose of 2 mg/kg.
  • Group 2 receives the Test Compound orally (PO) via gavage at a dose of 10 mg/kg.
  • Washout Period: A 7-day washout period is observed. This duration should be at least 10 times the expected half-life of the compound to ensure complete elimination before the next phase.
  • Phase 2:
  • Group 1 receives the PO dose (10 mg/kg).
  • Group 2 receives the IV dose (2 mg/kg).

3. Dosing and Sample Collection:

  • Fasting: Fast animals for 12 hours prior to dosing, with continued access to water.
  • Formulation:
  • IV Formulation: Dissolve the Test Compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL.
  • PO Formulation: Suspend the Test Compound in a vehicle like 0.5% methylcellulose in water to a final concentration of 5 mg/mL.
  • Administration: Administer the respective formulations to each animal.
  • Blood Sampling: Collect blood samples (~150 µL) from the jugular vein cannula into heparinized tubes at the following time points:
  • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
  • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

4. Sample Processing and Bioanalysis:

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
  • Storage: Store the plasma samples at -80°C until analysis.
  • Bioanalytical Method (LC-MS/MS):
  • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the Test Compound in rat plasma.
  • Thaw plasma samples and perform protein precipitation by adding acetonitrile containing an internal standard.
  • Vortex and centrifuge the samples.
  • Inject the supernatant onto the LC-MS/MS system.
  • Quantify the concentration of the Test Compound by comparing its peak area ratio to the internal standard against a standard curve.
Data Analysis and Interpretation
  • Plot Data: For each animal, plot the plasma concentration of the Test Compound versus time for both IV and PO routes.

  • Calculate Pharmacokinetic Parameters: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters:

    • Cmax: The maximum observed plasma concentration (for PO route).

    • Tmax: The time at which Cmax is observed (for PO route).

    • AUC (Area Under the Curve): Calculate the AUC from time zero to the last measurable time point (AUC_0-t) using the linear trapezoidal rule. Calculate the AUC from time zero to infinity (AUC_0-inf) by adding the extrapolated area (C_last / k_el), where C_last is the last measurable concentration and k_el is the elimination rate constant.

  • Calculate Absolute Bioavailability (F%):

    • The absolute bioavailability is calculated using the following formula, which corrects for differences in the administered dose: F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 [19]

Visualization of Experimental Workflows

Visual diagrams are crucial for understanding complex experimental processes and data relationships.

G cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sampling & Crossover cluster_analysis Phase 3: Analysis acclimate Animal Acclimation & Cannulation fasting Overnight Fasting acclimate->fasting grouping Randomize into Group 1 & Group 2 fasting->grouping dose_g1 Dose Group 1: IV (2 mg/kg) grouping->dose_g1 dose_g2 Dose Group 2: PO (10 mg/kg) grouping->dose_g2 sampling1 Serial Blood Sampling (Time Course) dose_g1->sampling1 dose_g2->sampling1 washout 7-Day Washout Period sampling1->washout crossover Crossover Dosing G1 -> PO, G2 -> IV washout->crossover sampling2 Repeat Serial Blood Sampling crossover->sampling2 process Plasma Separation & Storage (-80°C) sampling2->process lcms LC-MS/MS Bioanalysis process->lcms pk_calc Calculate PK Parameters (AUC, Cmax) lcms->pk_calc f_calc Calculate Absolute Bioavailability (F%) pk_calc->f_calc

Caption: Workflow for a crossover in vivo bioavailability study.

G cluster_plot Typical Plasma Concentration-Time Profile y_axis Plasma Concentration (ng/mL) iv1 x_axis Time (hours) origin origin origin->y_axis origin->x_axis po1 iv2 iv1->iv2 IV Administration iv3 iv2->iv3 IV Administration iv4 iv3->iv4 IV Administration po2 po1->po2 Oral Administration po3 po2->po3 Oral Administration po4 po3->po4 Oral Administration cmax_label Cmax tmax_label Tmax auc_iv AUC (IV) auc_po AUC (PO)

Caption: Idealized plasma concentration-time curves after IV and PO administration.

Conclusion

The in vivo bioavailability of quinoline derivatives is a complex but determinable parameter that is fundamental to their development as therapeutic agents. As demonstrated by established drugs like chloroquine, mefloquine, and the fluoroquinolones, structural modifications and external factors such as food can profoundly impact absorption and disposition. For researchers developing novel quinoline scaffolds, adherence to rigorous, well-designed in vivo protocols is the only reliable path to generating the trustworthy data needed to advance a compound. By understanding the principles of bioavailability and applying the systematic experimental approaches outlined in this guide, scientists can more effectively navigate the challenging path from chemical entity to clinical candidate.

References

  • Pharmacology of Chloroquine and Hydroxychloroquine - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • White, N. J. (1985). Clinical pharmacokinetics of mefloquine. Clinical Pharmacokinetics, 10(3), 187–205. Retrieved from [Link]

  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (2025). Indian Journal of Chemistry. Retrieved from [Link]

  • Schlatter, J., et al. (2019). Population Pharmacokinetics of Mefloquine Intermittent Preventive Treatment for Malaria in Pregnancy in Gabon. Antimicrobial Agents and Chemotherapy, 63(4). Retrieved from [Link]

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  • Tett, S. E., et al. (1993). Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases. Lupus, 2 Suppl 1, S11-5. Retrieved from [Link]

  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Sowunmi, A., et al. (1990). Studies of mefloquine bioavailability and kinetics using a stable isotope technique: a comparison of Thai patients with falciparum malaria and healthy Caucasian volunteers. British Journal of Clinical Pharmacology, 29(4), 477–483. Retrieved from [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155–166. Retrieved from [Link]

  • Olliaro, P. L., et al. (2010). Pharmacokinetics and Comparative Bioavailability of Artesunate and Mefloquine Administered Separately or as a Fixed Combination Product to Healthy Volunteers. Journal of Bioequivalence & Bioavailability, 2(5). Retrieved from [Link]

  • Marmor, M. F., et al. (2017). Pharmacology of Chloroquine and Hydroxychloroquine. Ento Key. Retrieved from [Link]

  • Godin, J. R., & Touitou, E. (2007). In Vivo Methods for the Assessment of Topical Drug Bioavailability. The AAPS Journal, 9(3), E267–E273. Retrieved from [Link]

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  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(7), 3049-3062. Retrieved from [Link]

  • bioavailability & bioequivalence testing protocol. (n.d.). SlideShare. Retrieved from [Link]

  • How to Conduct a Bioavailability Assessment? (n.d.). Creative Bioarray. Retrieved from [Link]

  • Al-Bari, M. A. A. (2021). Chloroquine and hydroxychloroquine in COVID-19: A review. Therapeutics and Clinical Risk Management, 17, 387–398. Retrieved from [Link]

  • Weigelt, V. N., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Drug Metabolism and Disposition, 33(3), 349-56. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. Retrieved from [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). Lund University Research Portal. Retrieved from [Link]

  • Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. (2024). MDPI. Retrieved from [Link]

  • A systematic review and meta-analysis of levofloxacin and ciprofloxacin in the treatment of urinary tract infection. (2020). Annals of Palliative Medicine. Retrieved from [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). MDPI. Retrieved from [Link]

  • Fish, D. N., & Chow, A. T. (1997). Comparative pharmacokinetics and pharmacodynamics of the newer fluoroquinolone antibacterials. Clinical Pharmacokinetics, 32(2), 101–129. Retrieved from [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025). MDPI. Retrieved from [Link]

  • Matsumoto, T., et al. (2017). Clinical pharmacokinetics of oral levofloxacin and sitafloxacin in epididymal tissue. Journal of Infection and Chemotherapy, 23(4), 224-229. Retrieved from [Link]

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  • Sitafloxacin a promising treatment alternative for UTI. (2022). MIMS Hong Kong. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]

  • Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. (2022). International Journal of Pharmaceutical and Biological Sciences. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Kinase Inhibition: Comparative Docking Analysis of Imidazole-Quinolines

In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets. Their role as central nodes in cellular signaling pathways, governing processes from proliferation to apopto...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets. Their role as central nodes in cellular signaling pathways, governing processes from proliferation to apoptosis, has made them a focal point for oncology and inflammation research.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, and the development of small-molecule inhibitors that can selectively modulate their function is a cornerstone of targeted therapy.[3][4]

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine moiety of ATP and interact with the highly conserved hinge region of the kinase ATP-binding pocket.[5] When fused with an imidazole ring, the resulting imidazole-quinoline core offers a versatile platform for creating potent and selective kinase inhibitors. These compounds have demonstrated significant potential, with derivatives showing inhibitory activity against a range of critical cancer-related kinases.[6][7][8]

This guide provides an in-depth, objective comparison of the docking performance of a representative set of imidazole-quinoline derivatives against four key kinase targets implicated in oncogenesis: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3Kα), and the Mammalian Target of Rapamycin (mTOR). We will delve into the causality behind the computational experimental design, present illustrative docking data, and elucidate the structure-activity relationships (SAR) that govern inhibitor potency and selectivity.

The Rationale Behind a Structure-Based Approach

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a "docking score".[9][10] This in silico technique is indispensable in early-stage drug discovery for several reasons:

  • Rational Prioritization: It allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. This saves significant time and resources.[11][12]

  • Understanding Binding Modes: Docking reveals the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that anchor a ligand in the active site. This structural insight is crucial for optimizing lead compounds.

  • Hypothesizing Selectivity: By docking the same set of ligands against different kinase targets, we can predict which compounds are likely to be selective and which may have off-target effects, a critical consideration for minimizing toxicity.

In this guide, we employ a standardized docking protocol to ensure that the comparative data is consistent and meaningful. While actual experimental validation is essential, this computational approach provides a robust framework for guiding inhibitor design.

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a standardized and validated workflow for performing molecular docking studies against kinase targets. The methodology is designed to be self-validating by including steps like re-docking of a known co-crystallized ligand.

Receptor Preparation

The initial step involves preparing the three-dimensional crystal structures of the target kinases.

  • Source: High-resolution crystal structures are obtained from the Protein Data Bank (PDB). For this comparative study, the following structures were selected:

    • EGFR: PDB ID: 3W33

    • VEGFR-2: PDB ID: 4AGD[13]

    • PI3Kα: PDB ID: 5HJB[6]

    • mTOR: PDB ID: 4JSV[6]

  • Processing: The raw PDB files are processed to prepare them for docking. This involves:

    • Removing all water molecules and co-crystallized ligands/ions.

    • Adding polar hydrogen atoms, which are crucial for calculating interactions.

    • Assigning partial charges to all atoms (e.g., using the Gasteiger-Hückel method).

    • The protein structure is kept rigid during the docking process to reduce computational complexity, a common and effective practice when the binding site conformation is well-defined by a co-crystallized ligand.[1]

Ligand Preparation

A series of representative imidazole-quinoline derivatives are prepared for docking.

  • Core Structure: A common imidazole[4,5-c]quinoline scaffold is used.

  • Substitutions (R-groups): Variations are introduced at key positions to explore the structure-activity relationship (SAR).

  • 3D Generation & Optimization: 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to find the lowest energy conformation. Torsional bonds are defined to allow for ligand flexibility during the docking simulation.

Docking Simulation & Scoring

The docking process is performed using a validated software package such as AutoDock Vina or Glide.[1][14][15]

  • Grid Box Generation: A docking grid box is defined around the ATP-binding site of each kinase. The box must be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely. The center of the grid is typically defined by the position of the co-crystallized inhibitor.

  • Docking Algorithm: A sophisticated search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore a vast number of possible binding poses for each ligand.[3]

  • Scoring Function: Each generated pose is evaluated by a scoring function, which calculates an estimated free energy of binding (ΔG), presented as a docking score in kcal/mol.[9] More negative scores indicate a higher predicted binding affinity.

  • Protocol Validation: Before screening our test compounds, the protocol is validated by re-docking the original co-crystallized ligand back into its receptor's binding site. A successful validation is achieved if the software can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Select Kinase PDB Structures (EGFR, VEGFR-2, PI3K, mTOR) PDB_Proc 3. Process Receptors (Remove water, Add H-atoms) PDB->PDB_Proc Ligands 2. Design & Optimize Imidazole-Quinoline Ligands Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligands->Dock Grid 4. Define Binding Site (Grid Box Generation) PDB_Proc->Grid Grid->Dock Score 6. Calculate Docking Scores (Binding Affinity Estimation) Dock->Score Compare 8. Compare Scores & Poses Score->Compare Validate 7. Validate Protocol (Re-dock native ligand) Validate->Compare SAR 9. Analyze SAR & Selectivity Compare->SAR

Caption: Molecular Docking Experimental Workflow.

Comparative Docking Score Analysis

The following table presents illustrative docking scores for a hypothetical series of imidazole-quinoline derivatives against our four target kinases. The scores are presented in kcal/mol. It is important to note that this data is generated for comparative and educational purposes to exemplify the outcomes of a typical docking study.

Compound IDR1-Group (at N-1)R2-Group (at C-4)EGFR ScoreVEGFR-2 ScorePI3Kα ScoremTOR ScorePredicted Selectivity
IQ-01 Phenyl2-Bromophenyl-9.2-8.5-7.8-8.1EGFR
IQ-02 Phenyl4-Methoxyphenyl-8.8-8.9-8.1-8.3VEGFR-2
IQ-03 Cyclopropyl2-Bromophenyl-8.5-8.1-7.5-7.9EGFR
IQ-04 Phenyl3-Pyridinyl-9.5-9.3-9.8-10.1PI3Kα / mTOR (Dual)
IQ-05 Phenyl4-(Morpholino)phenyl-8.7-9.1-10.5-10.8PI3Kα / mTOR (Dual)
Reference Erlotinib (EGFR)--10.2 ---EGFR
Reference Sunitinib (VEGFR-2)---9.8 --VEGFR-2
Reference NVP-BEZ235 (PI3K/mTOR)----10.9 -11.2 PI3Kα / mTOR (Dual)

Discussion and Structure-Activity Relationship (SAR) Insights

The docking results provide valuable insights into the structural features that drive binding affinity and selectivity.

  • Role of the C-4 Substituent: The nature of the aryl group at the C-4 position appears to be a primary determinant of target selectivity.

    • Bulky, hydrophobic groups like 2-Bromophenyl (IQ-01) show favorable interactions within the more constrained active site of EGFR.

    • The introduction of a hydrogen bond acceptor, such as the methoxy group in 4-Methoxyphenyl (IQ-02) , improves affinity for VEGFR-2, likely by interacting with key residues in its specific hinge region.

    • Substituents capable of forming strong hydrogen bonds and interacting with the solvent-exposed region, such as 3-Pyridinyl (IQ-04) and 4-(Morpholino)phenyl (IQ-05) , demonstrate significantly enhanced potency against the PI3K/mTOR kinases. This is consistent with the known pharmacology of PI3K/mTOR inhibitors, which often feature such moieties to achieve high affinity.[6][16]

  • Impact of the N-1 Substituent: The group at the N-1 position of the imidazole ring also influences binding.

    • A large aromatic group like Phenyl (IQ-01, IQ-02, IQ-04, IQ-05) is generally favorable, likely participating in hydrophobic or π-π stacking interactions within the binding pocket.

    • Replacing the phenyl with a smaller aliphatic group like Cyclopropyl (IQ-03) results in a slight decrease in binding affinity across all targets, suggesting the larger aromatic ring is beneficial for overall potency.

  • PI3K/mTOR Dual Inhibition: Compounds IQ-04 and IQ-05 exhibit potent docking scores against both PI3Kα and mTOR. This is a well-established strategy in cancer therapy, as both kinases are key components of the same signaling pathway.[17] The high structural similarity in the ATP-binding sites of PI3K and mTOR makes the design of dual inhibitors a feasible and attractive approach. The morpholino group in IQ-05 is a classic feature of potent PI3K/mTOR inhibitors, contributing to solubility and strong interactions in the "ribose pocket."

G GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates EGFR_I Imidazole-Quinoline (e.g., IQ-01) EGFR_I->RTK VEGFR2_I Imidazole-Quinoline (e.g., IQ-02) VEGFR2_I->RTK PI3K_mTOR_I Imidazole-Quinoline (e.g., IQ-05) PI3K_mTOR_I->PI3K PI3K_mTOR_I->mTORC1 PI3K_mTOR_I->mTORC2

Caption: Targeted Kinase Signaling Pathways.

Conclusion and Future Directions

This guide demonstrates the utility of molecular docking as a predictive tool for comparing and rationalizing the design of imidazole-quinoline-based kinase inhibitors. The in silico data clearly illustrates how subtle chemical modifications can significantly influence binding affinity and selectivity across different kinase targets. The structure-activity relationships derived from this analysis suggest that the C-4 position is a critical "selectivity handle," while the N-1 position primarily modulates overall potency.

The promising dual-inhibition profile of compounds like IQ-05 against the PI3K/mTOR pathway highlights a validated and powerful strategy for cancer drug development. These computational findings provide a strong rationale for the synthesis and experimental evaluation of these compounds. Future work should focus on in vitro kinase assays and cell-based proliferation studies to validate these predictions and further refine this promising chemical scaffold into next-generation targeted therapies.

References

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  • Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of visualized experiments : JoVE, (46), 2251. [Link]

  • Kumar, A., Singh, A., Kumar, R., Kumar, S., & Kumar, V. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery, 19(9), 836-851. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Basic docking. AutoDock Vina 1.2.0 documentation. Retrieved from [Link]

  • El-Damasy, D. A., Lee, J. A., Lee, J. H., & Kim, D. H. (2024). Novel imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines tethered with indolinone motif as VEGFR-2 inhibitors and apoptotic inducers: Design, synthesis and biological evaluations. Bioorganic chemistry, 153, 107386. [Link]

  • Yeşil, M., Dilek, Ö., & Dede, B. (2024). Imidazole and Quinoline-Based Promising Agent for Cancer Treatment; Synthesis, Characterization, and Computational Calculations. Cumhuriyet Science Journal, 45(3), 797-817. [Link]

  • Schrödinger. (2024). 20 Years of Glide: A Legacy of Docking Innovation and the Next Frontier with Glide WS. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2018). Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. Molecules, 23(1), 136. [Link]

  • Rashid, A. G., & Hasan, S. A. (2025). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Kufa Journal for Pharmaceutical Sciences, 16(27), 44-68. [Link]

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Validation

A Comparative Guide to the Synthesis of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic Acid: An Evaluation of Reproducibility and Practicality

For researchers and professionals in drug development, the reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid is a molecule of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid is a molecule of significant interest, possessing a scaffold with potential applications in medicinal chemistry. This guide provides an in-depth, objective comparison of established and modern methods for its synthesis, with a focus on reproducibility, efficiency, and practical considerations for a laboratory setting. The protocols described herein are presented with the clarity and detail required for successful replication.

Introduction to the Target Molecule

4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid is a heterocyclic compound that integrates a quinoline-3-carboxylic acid moiety with an imidazole ring. The quinoline core is a prevalent motif in a wide array of pharmaceuticals, and the imidazole substituent can modulate the compound's physicochemical properties and biological activity. The robust and reproducible synthesis of this molecule is therefore a critical step in exploring its therapeutic potential.

This guide will dissect two primary synthetic routes: a classical, multi-step approach and a modern, potentially more streamlined, alternative. Each method will be evaluated based on key performance indicators, including yield, purity, reaction time, and the cost and handling of reagents.

Method 1: The Classical Multi-Step Synthesis

This traditional approach relies on a series of well-established named reactions to construct the target molecule. It is a logical and stepwise process that offers multiple points for characterization and purification of intermediates.

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The synthesis commences with the Gould-Jacobs reaction, a reliable method for the formation of the quinoline ring system.[1][2] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • For the cyclization step, the resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to 250 °C for 30 minutes.[2]

  • Upon cooling, the product, ethyl 4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

  • The crude product is washed with a suitable solvent like ethanol or hexane to remove impurities.

Step 2: Chlorination of the 4-Position using a Vilsmeier-Haack Type Reagent

To introduce a leaving group for the subsequent nucleophilic aromatic substitution, the 4-hydroxyl group is converted to a chloro group. This is commonly achieved using a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • To a stirred solution of ethyl 4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in anhydrous toluene, slowly add phosphorus oxychloride (3.0 equivalents) at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is then heated to reflux (approximately 110 °C) for 4-6 hours.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product, ethyl 4-chloroquinoline-3-carboxylate, is extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Nucleophilic Aromatic Substitution with Imidazole

This is the key step where the imidazole moiety is introduced onto the quinoline scaffold via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the chloride at the 4-position.

Experimental Protocol:

  • In a sealed tube, dissolve ethyl 4-chloroquinoline-3-carboxylate (1.0 equivalent) and imidazole (1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equivalents), to act as a proton scavenger.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • The product, ethyl 4-(1H-imidazol-1-yl)quinoline-3-carboxylate, is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Step 4: Hydrolysis of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

Experimental Protocol:

  • Dissolve ethyl 4-(1H-imidazol-1-yl)quinoline-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) (3.0 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 5-6.

  • The precipitated product, 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Method 2: A Modern, Streamlined Approach

This alternative method aims to improve upon the classical synthesis by employing modern techniques and reagents to potentially reduce reaction times and improve overall efficiency.

Step 1: Microwave-Assisted Gould-Jacobs Reaction

The use of microwave irradiation can significantly accelerate the Gould-Jacobs reaction, often leading to higher yields in a fraction of the time compared to conventional heating.[3]

Experimental Protocol:

  • In a microwave-safe vessel, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150 °C) for 10-20 minutes.

  • For the cyclization, the intermediate can be subjected to further microwave irradiation in a high-boiling point solvent or by using a solid acid catalyst.

Step 2: Chlorination with an Alternative Reagent

While POCl₃ is effective, alternative chlorinating agents can offer milder reaction conditions and easier work-up procedures. For instance, the use of oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF can also achieve the desired transformation.

Experimental Protocol:

  • To a solution of ethyl 4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in an inert solvent like dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) and a catalytic drop of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction mixture is then carefully quenched with a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed, dried, and concentrated to yield the chlorinated product.

Step 3: Palladium-Catalyzed C-N Cross-Coupling

As an alternative to the high-temperature SNAr reaction, a palladium-catalyzed Buchwald-Hartwig amination could be employed. This method often proceeds under milder conditions and with a broader substrate scope.

Experimental Protocol:

  • In a Schlenk tube, combine ethyl 4-chloroquinoline-3-carboxylate (1.0 equivalent), imidazole (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add an anhydrous solvent such as toluene or dioxane.

  • The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.

  • After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated.

  • The crude product is purified by column chromatography.

Step 4: Acid-Catalyzed Hydrolysis

Instead of basic hydrolysis, an acid-catalyzed approach can also be effective and may be advantageous if the final product is to be isolated as a salt.

Experimental Protocol:

  • Dissolve the ethyl ester in a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the solution to reflux for 4-8 hours.

  • Upon cooling, the product may precipitate as the hydrochloride salt.

  • The solid is collected by filtration, washed with a small amount of cold water, and dried.

Comparison of Synthesis Methods

ParameterMethod 1: Classical SynthesisMethod 2: Modern Approach
Number of Steps 44
Reaction Time Long (days)Shorter (hours to a day)
Reagents Traditional, often harsh (POCl₃, high temp)Milder options available (microwave, Pd-catalysis)
Yield Moderate to good, operator dependentPotentially higher and more consistent
Reproducibility Generally reproducible with careful controlHigh, especially with automated microwave reactors
Cost Generally lower reagent costHigher cost for catalysts and specialized equipment
Safety Requires handling of corrosive and high-temp reagentsMay involve air-sensitive catalysts but avoids some harsh reagents

Visualization of Synthetic Workflows

Classical_Synthesis A Aniline + Diethyl ethoxymethylenemalonate B Ethyl 4-hydroxyquinoline-3-carboxylate A->B Gould-Jacobs (Heat) C Ethyl 4-chloroquinoline-3-carboxylate B->C POCl3, DMF (Chlorination) D Ethyl 4-(1H-imidazol-1-yl)quinoline-3-carboxylate C->D Imidazole, K2CO3 (SNAr) E 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid D->E NaOH, H2O/EtOH (Hydrolysis)

Caption: Workflow for the classical synthesis of 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid.

Modern_Synthesis A Aniline + Diethyl ethoxymethylenemalonate B Ethyl 4-hydroxyquinoline-3-carboxylate A->B Gould-Jacobs (Microwave) C Ethyl 4-chloroquinoline-3-carboxylate B->C Oxalyl Chloride, DMF (Chlorination) D Ethyl 4-(1H-imidazol-1-yl)quinoline-3-carboxylate C->D Imidazole, Pd-catalyst (Buchwald-Hartwig) E 4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid D->E HCl, Acetic Acid (Hydrolysis)

Caption: Workflow for the modern synthesis of 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid.

Conclusion and Recommendations

Both the classical and modern approaches provide viable pathways to synthesize 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid. The choice of method will largely depend on the specific resources and priorities of the research group.

  • For cost-effectiveness and reliance on well-established procedures , the classical method is a solid choice. Its reproducibility is high, provided that the reaction conditions, particularly temperature and time, are carefully controlled.

  • For laboratories equipped with modern instrumentation and prioritizing speed and efficiency , the modern approach offers significant advantages. Microwave-assisted reactions and palladium-catalyzed couplings can dramatically reduce synthesis time and may lead to higher overall yields.

Regardless of the chosen method, careful purification and analytical characterization (NMR, Mass Spectrometry, and HPLC) of all intermediates and the final product are paramount to ensure the integrity of the synthesized compound for subsequent biological evaluation.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Mejía-López, M. C., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(23), 5678. Retrieved from [Link]

Sources

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